

A Technical Guide to (+)-cis-Khellactone: Chemical Structure, Properties, and Experimental Protocols

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Compound of Interest		
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This technical guide provides an in-depth overview of **(+)-cis-Khellactone**, a naturally occurring pyranocoumarin that has garnered significant interest in medicinal chemistry. As a chiral molecule, the specific stereochemistry of khellactone derivatives is crucial for their biological activity, particularly in the development of antiviral agents. This document details its chemical structure, summarizes key quantitative data, and outlines relevant experimental protocols for its synthesis and biological evaluation.

Chemical Identity and Structure

(+)-cis-Khellactone is an angular pyranocoumarin characterized by a dihydroxylated dimethyl-dihydropyran ring fused to a chromen-2-one (coumarin) core. The "(+)-cis" designation refers to the specific stereochemistry of the two hydroxyl groups on the pyran ring.

- IUPAC Name: (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one[1]
- Molecular Formula: C14H14O5[1]
- Molecular Weight: 262.26 g/mol [1]
- CAS Number: 24144-61-4[1]



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The enantiomer, (-)-cis-khellactone, possesses the (9S,10S) configuration[2]. The specific (3'R,4'R) configuration of the **(+)-cis-khellactone** core is considered essential for the potent anti-HIV activity observed in its derivatives.

Caption: 2D chemical structure of (+)-cis-Khellactone ((9R,10R) configuration).

Quantitative Data Summary

This section summarizes the available physicochemical and biological activity data for **(+)-cis-Khellactone** and its notable derivatives.



Property Type	Parameter	Value	Notes and Reference
Physicochemical	Molecular Formula	C14H14O5	[1]
Molecular Weight	262.26 g/mol	[1]	
Solubility	Soluble in DMSO, Chloroform, Acetone	[3][4][5]	
Melting Point	Data not available	Melting points for derivatives like 4- Methoxy-(±)-cis- khellactone (228- 230°C) and 5-Methyl- (±)-cis-khellactone (185-187°C) have been reported[6].	
Biological Activity	Anti-HIV Activity	Assays performed against HIV-1 replication in H9 lymphocytes.	_
3',4'-di-O-(S)- camphanoyl-(+)-cis- khellactone (DCK)	EC ₅₀ = 2.56 x 10 ⁻⁴ μΜ	A highly potent derivative of (+)-cis- khellactone, demonstrating the importance of the (3'R,4'R) stereochemistry for activity.	
3-Methyl-DCK	EC ₅₀ < 5.25 x 10 ⁻⁵ μΜ	Methyl substitution on the coumarin ring further enhances potency.	_
Antiplasmodial Activity	Activity against Plasmodium		



	falciparum (D10 strain).	
(+)-4'-Decanoyl-cis- khellactone	IC50 = 1.5 μM	[7]
(+)-3'-Decanoyl-cis- khellactone	IC ₅₀ = 2.4 μM	[7]
sEH Inhibition	Data reported for the enantiomer, (-)-cis-khellactone.	
(-)-cis-Khellactone vs. soluble epoxide hydrolase (sEH)	IC ₅₀ = 3.1 ± 2.5 μM; K _i = 3.5 μM	Demonstrates competitive inhibition, suggesting potential anti-inflammatory applications[8].
Anticancer Activity	Data reported for derivatives of the enantiomer, (-)-cis-khellactone.	
4-Methyl-(3'S,4'S)-(-)- cis-khellactone derivatives	IC ₅₀ = 8.51 to 29.65 μΜ	Cytotoxic activity was evaluated against various human cancer cell lines (HEPG-2, SGC-7901, LS174T) [9].

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of **(+)-cis-Khellactone** are critical for reproducibility and further development.

Chemical Synthesis: Asymmetric Dihydroxylation

The chiral diol moiety of **(+)-cis-Khellactone** is typically installed using a Sharpless asymmetric dihydroxylation reaction. The general workflow is outlined below.





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Caption: General synthetic workflow for (+)-cis-Khellactone derivatives.

Methodology Details:

- Preparation of Seselin Precursor:
 - A suitably substituted 7-hydroxycoumarin is reacted with 3-chloro-3-methyl-1-butyne in a solvent like DMF with potassium carbonate and potassium iodide to form an aryl propargyl ether.
 - The ether undergoes thermal rearrangement (e.g., Claisen rearrangement) in a highboiling solvent such as diethylaniline to yield the corresponding angular pyranocoumarin, known as a seselin.
- Asymmetric Dihydroxylation:
 - The seselin precursor is subjected to osmium-catalyzed asymmetric dihydroxylation[10].
 - To achieve the desired (9R,10R) stereochemistry of (+)-cis-Khellactone, AD-mix-β is used. This reagent mixture contains potassium osmate, a re-oxidant (like potassium ferricyanide), and the chiral ligand (DHQD)₂PHAL.
 - The reaction is typically performed in a solvent system such as t-butanol/water at low temperatures (e.g., 0 °C to room temperature).
- Purification and Derivatization:



- The resulting crude (+)-cis-khellactone is purified using standard chromatographic techniques (e.g., column chromatography or preparative TLC).
- For creating bioactive derivatives, the purified khellactone is often acylated using various acyl chlorides in the presence of a base like pyridine.

Biological Activity Assays

A. Anti-HIV-1 Replication Assay (H9 Lymphocyte Model)

This assay measures the ability of a compound to inhibit the replication of the HIV-1 virus in a susceptible human T-cell line.

- Cell Line: H9 human lymphoblastoid cells, which are highly susceptible to HIV-1 infection[11].
- Protocol Outline:
 - H9 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).
 - Cells are infected with a known titer of HIV-1 (e.g., strain HTLV-IIIB).
 - Immediately after infection, the cells are plated in 96-well microplates and treated with serial dilutions of the test compound (e.g., (+)-cis-Khellactone derivatives). Control wells include infected untreated cells (virus control) and uninfected cells (cell control).
 - The plates are incubated for a period of 3-7 days at 37°C in a CO₂ incubator.
 - Viral replication is quantified. This can be done by:
 - Measuring Reverse Transcriptase (RT) Activity: Supernatants are collected, and the level of viral RT enzyme is measured using a colorimetric or radioactive assay.
 - P24 Antigen ELISA: The concentration of the viral core protein p24 in the supernatant is quantified.



- Reporter Gene Assay: If using a reporter cell line (e.g., H9 cells with an integrated HIV-LTR-luciferase construct), viral replication is measured by quantifying luciferase activity[12][13].
- Cytopathic Effect (CPE) Assay: Quantifying the formation of syncytia (giant multinucleated cells) caused by viral infection[14].
- The EC₅₀ (50% effective concentration) is calculated as the compound concentration that inhibits viral replication by 50% compared to the virus control.

B. Cytotoxicity (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity after exposure to a test compound[15][16].

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes
that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5diphenyltetrazolium bromide) to purple formazan crystals[15]. The amount of formazan
produced is proportional to the number of viable cells.

Protocol Outline:

- Seed cells (e.g., HEPG-2, SGC-7901 human cancer lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
- Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals[16].
- Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 550-600 nm[15].



• The IC₅₀ (50% inhibitory concentration) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

C. Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This is a fluorometric assay designed to screen for inhibitors of the sEH enzyme, which is a target for anti-inflammatory drugs.

• Principle: The assay uses a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a highly fluorescent product[8][17][18]. A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of sEH.

Protocol Outline:

- The assay is performed in a 96- or 384-well plate (typically a black plate for fluorescence assays).
- Add recombinant human sEH enzyme to wells containing assay buffer.
- Add serial dilutions of the test compound (e.g., (-)-cis-khellactone) to the wells. Include a
 known inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea) as a positive control and a solvent
 control[19].
- Pre-incubate the enzyme with the test compounds for a short period (e.g., 5-15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding the PHOME substrate to all wells[17].
- Measure the increase in fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode) using a plate reader with excitation ~330 nm and emission ~465 nm[8][17].
- The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.



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